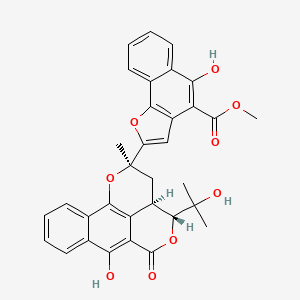
Rubicordifolin
Vue d'ensemble
Description
Rubicordifolin is a flavonoid compound found in the bark of Rubiaceae family trees, such as the Rubi cordifolia species. It is a naturally occurring compound with a wide range of potential applications. In recent years, it has been studied for its potential therapeutic effects and has been found to have anti-inflammatory, anti-bacterial, anti-tumor and anti-oxidant properties.
Applications De Recherche Scientifique
Theoretical Investigation of Rubicordifolin Cascade
A theoretical study on the complex cascade reaction leading to this compound analyzed discrete transformations during the conversion of vinyl naphthoquinone into this compound. This included pseudopericyclic cyclizations and a hetero-Diels-Alder reaction, highlighting the intricate chemical processes involved in its formation (Lumb, Krinsky & Trauner, 2010).
Synthesis of Naphtho[b]furans
Research on naphtho[b]furans, a subunit found in natural products like this compound, revealed their significant biological activities. This compound, derived from Rubia cordifolia, showed notable cytotoxic activity. This study contributes to understanding the synthesis of such compounds, which could be pivotal in drug discovery and development (Wodnicka, Kwiecień & Śmist, 2015).
Rubicordins from Rubia Cordifolia
A study identified new cyclic hexapeptides, rubicordins A-C, from Rubia cordifolia, the same plant source as this compound. These compounds displayed cytotoxicity against various cancer cell lines and inhibited the NF-kappa B signaling pathway. This finding underscores the potential therapeutic applications of compounds derived from Rubia cordifolia in cancer treatment (Chen et al., 2015).
Mécanisme D'action
Rubicordifolin is a natural product that is produced by Rubia cordifolia, a plant of the family Rubiaceae . This compound has been shown to have cytotoxic properties in vitro .
Target of Action
It has been shown to exhibit cytotoxic activities when tested in vitro against chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . This suggests that it may target cellular components or processes that are critical for cell survival and proliferation.
Mode of Action
Its cytotoxic properties suggest that it may interact with its targets in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
It has been hypothesized that the dimerization of the two naphthoquinone units yields this compound . Naphthoquinones can be traced back to the shikimate pathway in plants . This suggests that this compound may affect the shikimate pathway and its downstream effects.
Result of Action
This compound has been shown to exhibit cytotoxic activities when tested in vitro . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and the induction of cell death.
Analyse Biochimique
Biochemical Properties
Rubicordifolin plays a significant role in biochemical reactions, particularly due to its cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that this compound exhibits cytotoxic activities against Chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . The interactions of this compound with these cells suggest that it may inhibit certain enzymes or proteins essential for cell survival, leading to cell death.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic properties of this compound have been demonstrated in vitro, where it exhibited significant cytotoxic activities against different cancer cell lines . This suggests that this compound may interfere with critical cellular processes, leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is hypothesized that this compound exerts its effects through binding interactions with specific enzymes or proteins, leading to enzyme inhibition or activation . These interactions may result in changes in gene expression, ultimately affecting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, but its cytotoxic effects can vary depending on the duration of exposure . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits cytotoxic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. Although the exact metabolic pathways of this compound have not been fully elucidated, it is hypothesized that it may undergo biotransformation through oxidation, reduction, and conjugation reactions . These metabolic processes may influence the bioavailability and efficacy of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is likely that this compound interacts with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells may play a crucial role in its cytotoxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is hypothesized that this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells may influence its interactions with biomolecules and its overall cytotoxic effects.
Propriétés
IUPAC Name |
methyl 5-hydroxy-2-[(12R,13R,15R)-8-hydroxy-12-(2-hydroxypropan-2-yl)-15-methyl-10-oxo-11,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaen-15-yl]benzo[g][1]benzofuran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O9/c1-32(2,38)29-20-14-33(3,42-28-18-12-8-6-10-16(18)26(35)24(22(20)28)31(37)41-29)21-13-19-23(30(36)39-4)25(34)15-9-5-7-11-17(15)27(19)40-21/h5-13,20,29,34-35,38H,14H2,1-4H3/t20-,29-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRMYBQJYWXBR-CXUYDDCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@@H](OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O9 | |
| Record name | Rubicordifolin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubicordifolin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030377 | |
| Record name | Rubicordifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849699-55-4 | |
| Record name | Naphtho[1,2-b]furan-4-carboxylic acid, 5-hydroxy-2-[(2R,3aR,4R)-2,3,3a,6-tetrahydro-7-hydroxy-4-(1-hydroxy-1-methylethyl)-2-methyl-6-oxo-4H-benzo[h]pyrano[3,4,5-de]-1-benzopyran-2-yl]-, methyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849699-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubicordifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849699554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubicordifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBICORDIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCR8BY5KW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




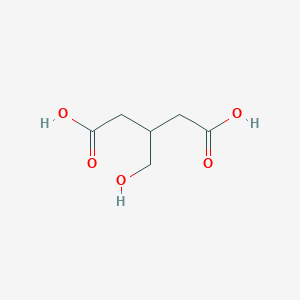

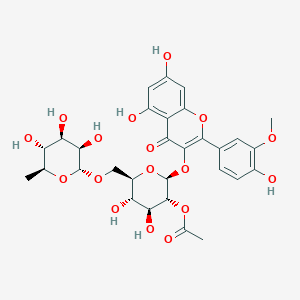


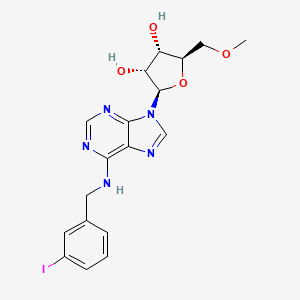
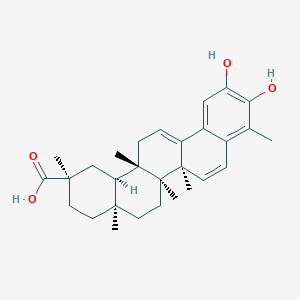
![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
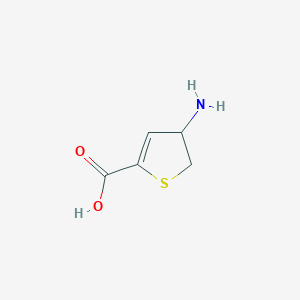
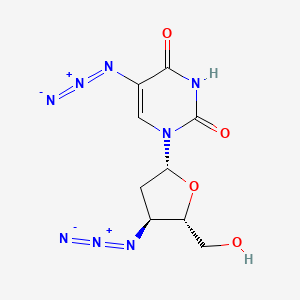

![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)